N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide - 1021052-17-4

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide

Catalog Number: EVT-2930370
CAS Number: 1021052-17-4
Molecular Formula: C17H16ClN3O5S
Molecular Weight: 409.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N‐(5‐(Alkylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamides (6a–i)

  • Compound Description: This series of compounds was synthesized and evaluated as alkaline phosphatase inhibitors. The study highlighted the compound N‐(5‐(methylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamide (6i), demonstrating potent inhibitory activity with an IC50 value of 0.420 μM. []
  • Relevance: This series shares the core structure of N-(5-(substituted methyl)-1,3,4-oxadiazol-2-yl)benzamide with the target compound. Variations within the series involve different alkylthio substituents at the 5-position of the oxadiazole ring, while the target compound incorporates a 5-chlorothiophen-2-ylmethyl substituent at the same position. []

N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives (5a-h)

  • Compound Description: These derivatives were synthesized and assessed for in vitro anticancer activity, exhibiting selectivity towards liver cancer. The most potent compound demonstrated an IC50 value of 2.46 μg/mL. []

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

  • Compound Description: This series of oxadiazole analogs was synthesized from 2-aminopyridine and evaluated for antiproliferative and antimicrobial activities. Several compounds displayed promising anticancer activity, particularly against non-small cell lung cancer cell lines. []
  • Relevance: These compounds share the [5-(substituted)-1,3,4-oxadiazol-2-yl]methyl moiety with the target compound. The key difference lies in the substitution at the 2-position of the oxadiazole ring, where these analogs feature a pyridin-2-amine group instead of the benzamide moiety found in the target compound. []

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

  • Compound Description: The research highlights a new, thermodynamically stable crystalline modification of this compound, particularly beneficial for the stability of suspension formulations. []
  • Relevance: This compound features the N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide core structure also present in the target compound. The primary difference lies in the substitution pattern on the benzamide ring, with the related compound having methyl, methylsulfonyl, and trifluoromethyl substituents, while the target compound has 3,4,5-trimethoxy substituents. []

5-((5-Amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound, an energetic material precursor, was synthesized and characterized using various techniques including X-ray crystallography. It showed notable impact and friction sensitivity. []
  • Relevance: This compound shares the 5-substituted methyl-1,3,4-oxadiazol-2-amine structural motif with the target compound. The main difference lies in the substituent on the methyl group and the presence of an amine group instead of a benzamide moiety at the 2-position of the oxadiazole ring. []

Properties

CAS Number

1021052-17-4

Product Name

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide

IUPAC Name

N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide

Molecular Formula

C17H16ClN3O5S

Molecular Weight

409.84

InChI

InChI=1S/C17H16ClN3O5S/c1-23-11-6-9(7-12(24-2)15(11)25-3)16(22)19-17-21-20-14(26-17)8-10-4-5-13(18)27-10/h4-7H,8H2,1-3H3,(H,19,21,22)

InChI Key

ZRFSGQWOKCABKO-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.